

Binimetinib patient selection criteria

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Compound Focus: Binimetinib

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Patient Selection Criteria Tables

The primary use of **Binimetinib** is in combination with encorafenib (BRAFTOVI) for treating cancers with specific **BRAF V600E or V600K mutations** [1] [2]. The tables below summarize the core selection criteria for different indications.

Table 1: Key Inclusion Criteria Across Indications

Criterion	Metastatic Melanoma [1] [2]	Metastatic NSCLC (PHAROS Trial) [3] [4]	Relapsed/Refractory Hairy Cell Leukemia (HCL) - BRAF Wild Type [5]
Disease Status	Unresectable or metastatic (Stage III or IV) [1]	Metastatic (Stage IV) [4]	Relapsed or refractory after at least one prior purine analog treatment [5]
Genetic Mutation	BRAF V600E or V600K mutation, confirmed by FDA-approved test [1] [2]	BRAF V600E mutation (others like V600K considered) [4]	BRAF wild-type (no mutation), with confirmed diagnosis of HCL or HCL variant [5]

Criterion	Metastatic Melanoma [1] [2]	Metastatic NSCLC (PHAROS Trial) [3] [4]	Relapsed/Refractory Hairy Cell Leukemia (HCL) - BRAF Wild Type [5]
Prior Therapy	Prior adjuvant or metastatic immunotherapy allowed (in trial data) [2]	Treatment-naïve, or prior platinum-based chemo, or prior anti-PD-1/PD-L1 therapy [3] [4]	Must have need for treatment defined by specific blood count thresholds or symptoms [5]
Measurable Disease	Not specified in results	Required (per RECIST v1.1) [3] [4]	Defined by blood counts, splenomegaly, or enlarging HCL mass [5]
Performance Status	Not specified in results	ECOG PS 0 or 1 [3] [4]	ECOG PS ≤ 2 (Karnofsky ≥60%) [5]
Age	Not specified in results	≥18 years old [3]	≥18 years old [5]

Table 2: Key Exclusion Criteria and Common Clinical Management Considerations

Category	Criteria & Considerations
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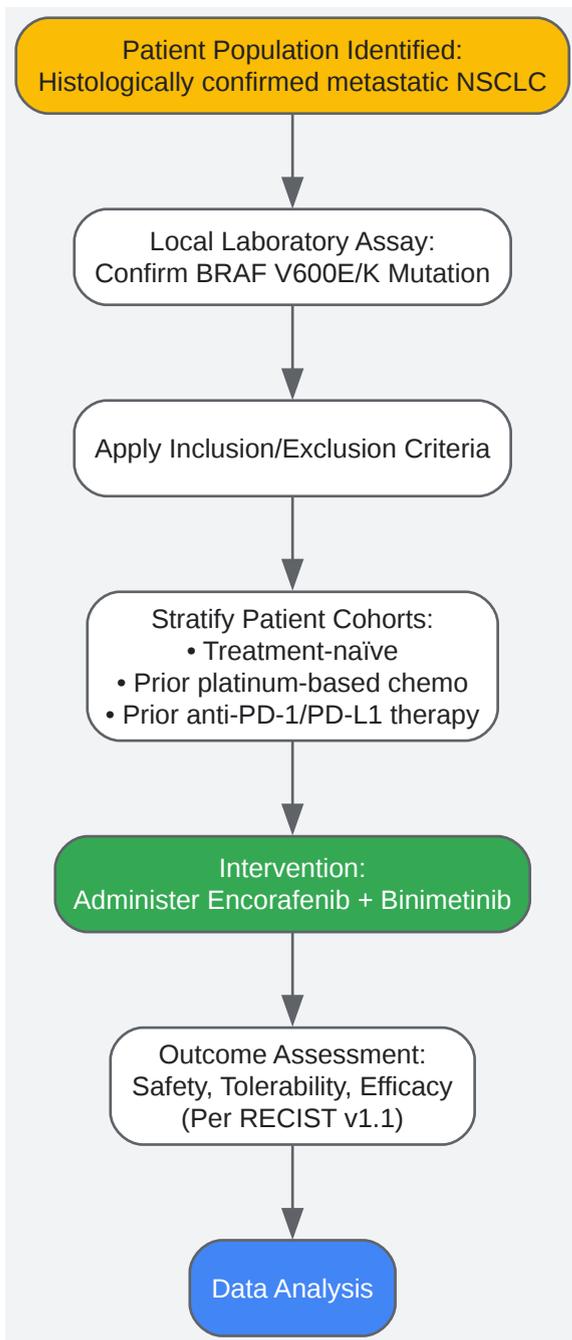
| **Genetic Exclusions** | - **NSCLC & Melanoma**: Not indicated for wild-type BRAF tumors [3] [2].

- **NSCLC**: Documentation of concurrent **EGFR mutation, ALK fusion, or ROS1 rearrangement** [3] [4]. | | **Prior Therapy Exclusions** | - **NSCLC & HCL**: More than one prior line of treatment in the metastatic setting [3] [5] [4].
- **All Indications**: Prior treatment with any **BRAF inhibitor** (e.g., dabrafenib, vemurafenib) or **MEK inhibitor** (e.g., trametinib, cobimetinib) [3] [5] [4]. | | **Concurrent Health Conditions** | - **Cardiovascular**: Impaired cardiac function, history of thromboembolic events ≤12 weeks prior [4].
- **Ocular**: History or current evidence of **retinal vein occlusion (RVO)** [4].
- **Neurological**: Concurrent neuromuscular disorder associated with elevated CK [4].
- **CNS Metastases**: Symptomatic brain metastases, leptomeningeal disease, or active CNS metastases [3] [4]. | | **Critical Monitoring Parameters** | - **LVEF**: Assess before treatment, at 1 month, then every 2-3 months (risk of cardiomyopathy) [2].
- **Dermatologic**: Evaluations before treatment, every 2 months during, and for 6 months after (risk of new primary cutaneous malignancies) [3].

- **Ocular:** Monitor for visual impairments (risk of serous retinopathy/RPED) [2].
- **Hepatotoxicity:** Monitor liver labs before treatment, monthly during, and as clinically indicated [3].
- **Rhabdomyolysis:** Monitor CPK and creatinine levels periodically [3].
- **Hemorrhage:** Monitor for signs of bleeding events [3] [2]. |

Experimental Protocol Overview

The following workflow generalizes the design of the Phase 2 study investigating encorafenib + **binimetinib** in BRAF V600E-mutant NSCLC, which can serve as a methodological template [4].



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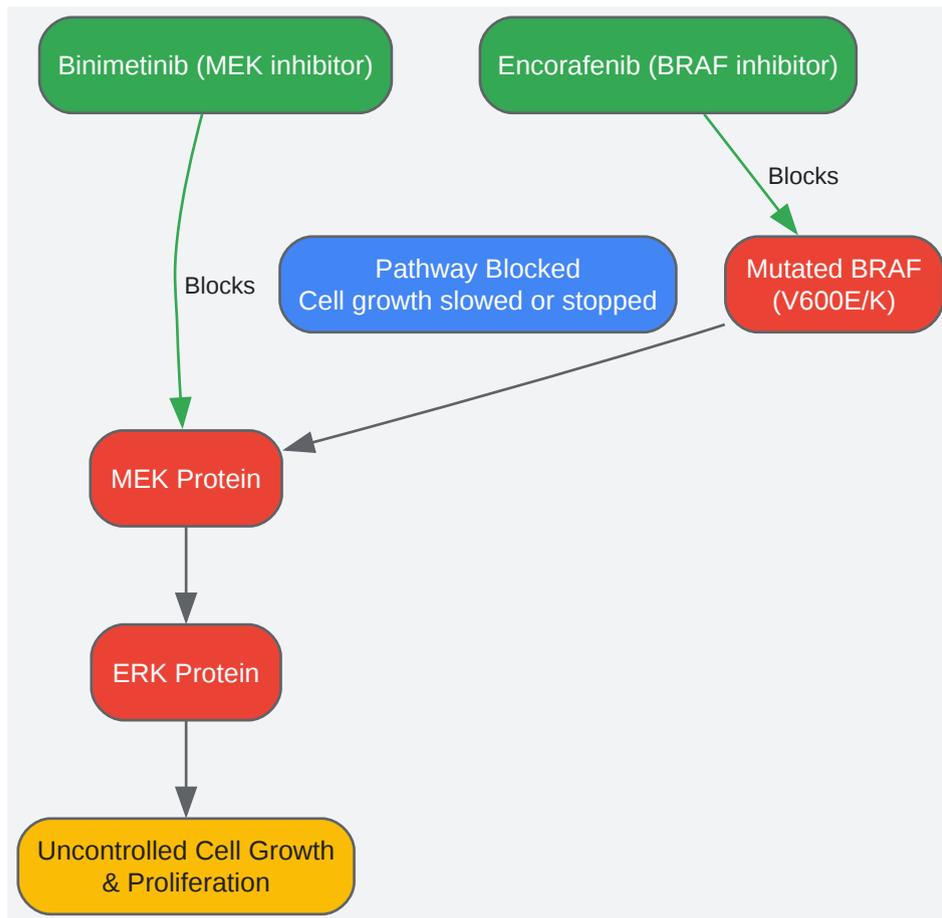
Key Methodological Details:

- **Study Design:** Open-label, multicenter, non-randomized Phase 2 study [4].
- **Intervention:** Encorafenib administered orally at 450 mg once daily alongside **Binimetinib** at 45 mg twice daily [1].
- **Outcome Measures:** Primary outcomes focus on safety, tolerability, and efficacy, with tumor response evaluated using **RECIST v1.1** [3] [4]. Secondary outcomes include time to response (TTR)

[3].

Molecular Pathway & Drug Mechanism

Binimetinib and encorafenib work synergistically to block the MAPK signaling pathway, which is hyperactive in BRAF-mutant cancers. The following diagram illustrates this targeted mechanism of action [1].



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Key Takeaways for Researchers

- **Mutation Status is Paramount:** Patient selection is fundamentally centered on the presence of **BRAF V600E or V600K mutations** for melanoma and NSCLC, and the absence of BRAF mutation (wild-type) in the specific context of HCL [1] [5] [4].

- **Defined Prior Therapy Limits:** Clinical trials typically exclude patients who have received more than one prior line of systemic therapy for metastatic disease or any prior BRAF/MEK inhibitors [3] [5] [4].
- **Proactive Toxicity Management:** Rigorous and continuous monitoring for specific adverse events—such as cardiomyopathy, hepatotoxicity, hemorrhage, and dermatologic reactions—is a critical component of the treatment protocol [3] [2] [6].

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